molecular formula C13H19NO B14823254 2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline

2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline

Cat. No.: B14823254
M. Wt: 205.30 g/mol
InChI Key: UDPAZKMWMYSSEX-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.299 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-cyclopropoxy-6-ethyl aniline with dimethyl sulfate or dimethyl ether in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The cyclopropoxy group may contribute to the compound’s stability and reactivity, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-cyclopropyloxy-6-ethyl-N,N-dimethylaniline

InChI

InChI=1S/C13H19NO/c1-4-10-6-5-7-12(13(10)14(2)3)15-11-8-9-11/h5-7,11H,4,8-9H2,1-3H3

InChI Key

UDPAZKMWMYSSEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC2CC2)N(C)C

Origin of Product

United States

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